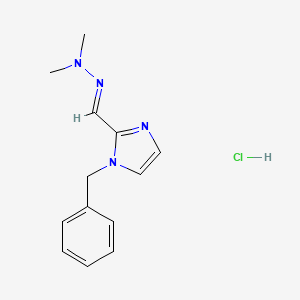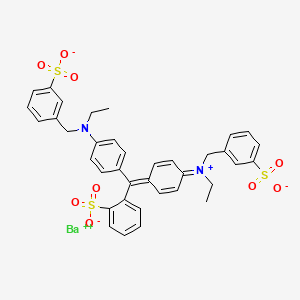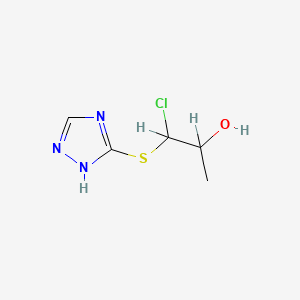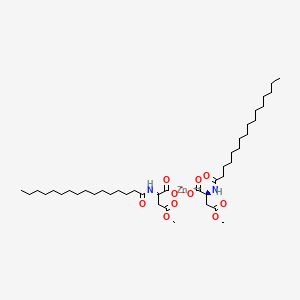
Zinc bis-(methyl palmitoyl aspartate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis-(methyl palmitoyl aspartate): is a complex compound that combines zinc with methyl palmitoyl aspartate. It is known for its anti-inflammatory and antimicrobial properties, making it particularly beneficial for acne-prone and sensitive skin . The compound is used in various skincare products due to its skin-protecting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The methyl group is typically introduced via methanol (methyl alcohol) as the alcoholic component . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods: Industrial production of zinc bis-(methyl palmitoyl aspartate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and consistency of the product. The final product is then purified and tested for its efficacy and safety before being used in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Zinc bis-(methyl palmitoyl aspartate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in skincare products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from these reactions include various zinc complexes and derivatives of palmitoyl aspartate. These products are essential for the compound’s efficacy in skincare applications .
Scientific Research Applications
Biology: In biology, the compound is used to study the effects of zinc and palmitoyl aspartate on cellular functions and processes. It is particularly useful in research related to skin health and disease .
Medicine: In medicine, zinc bis-(methyl palmitoyl aspartate) is explored for its potential therapeutic applications, particularly in treating skin conditions such as acne and inflammation .
Industry: In the industry, the compound is used in the formulation of various skincare products due to its protective and therapeutic properties .
Mechanism of Action
The mechanism of action of zinc bis-(methyl palmitoyl aspartate) involves the interaction of zinc ions with cellular components, leading to anti-inflammatory and antimicrobial effects. The palmitoyl aspartate component enhances the compound’s ability to penetrate the skin and exert its effects at the cellular level . The molecular targets include various enzymes and proteins involved in inflammation and microbial activity .
Comparison with Similar Compounds
- Zinc bis-(methyl palmitoyl aspartate) can be compared with other zinc complexes such as zinc bis(picolinato), zinc bis(maltolato), and zinc bis(threoninato) .
- These compounds share similar properties but differ in their specific applications and efficacy.
Uniqueness:
- Zinc bis-(methyl palmitoyl aspartate) is unique due to its combination of zinc and palmitoyl aspartate, which provides enhanced skin protection and therapeutic effects .
- The compound’s specific structure allows for better penetration and efficacy in skincare applications compared to other zinc complexes .
Properties
CAS No. |
885513-46-2 |
|---|---|
Molecular Formula |
C42H76N2O10Zn |
Molecular Weight |
834.4 g/mol |
IUPAC Name |
zinc;(2S)-2-(hexadecanoylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/2C21H39NO5.Zn/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)22-18(21(25)26)17-20(24)27-2;/h2*18H,3-17H2,1-2H3,(H,22,23)(H,25,26);/q;;+2/p-2/t2*18-;/m00./s1 |
InChI Key |
MJDAIDVFSNFYHA-IJBYHFJWSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)OC)C(=O)[O-].[Zn+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CC(=O)OC)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


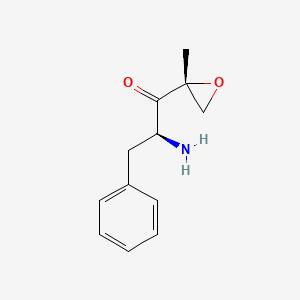
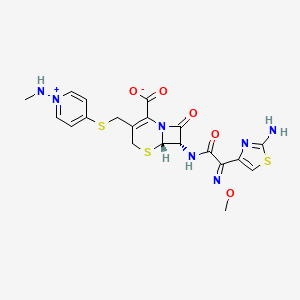
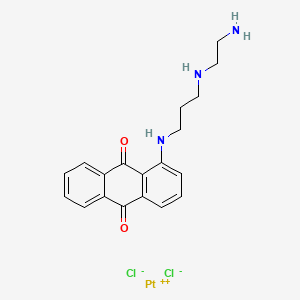
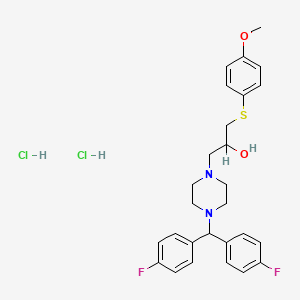
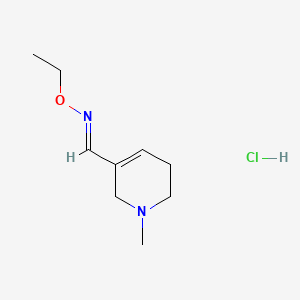
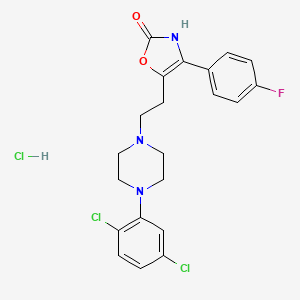
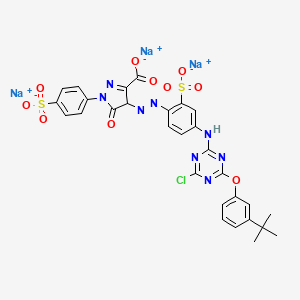
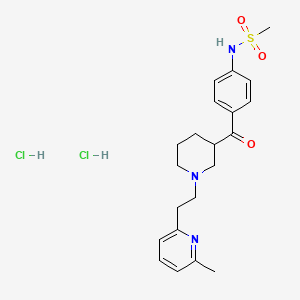
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
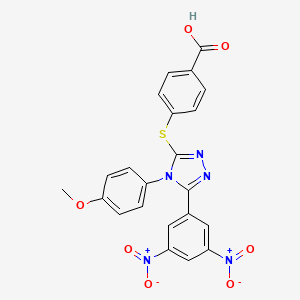
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
